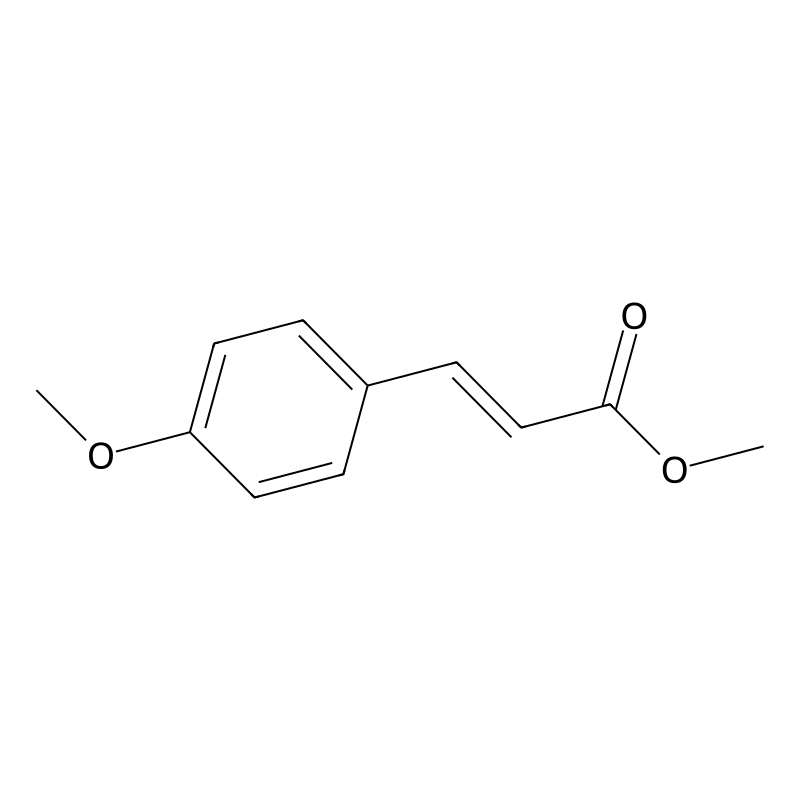

Methyl 4-methoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl 4-methoxycinnamate, also known as methyl p-methoxycinnamate, is a naturally occurring organic compound found in various plants, including Gmelina asiatica and Philotheca obovalis []. While its specific functions within these plants remain under investigation, research suggests potential applications in various scientific fields.

Antimicrobial Activity

Studies have explored the potential antimicrobial properties of Methyl 4-methoxycinnamate. Research published in the Journal of the Serbian Chemical Society found that the compound exhibited moderate antifungal activity against several fungal strains []. However, further investigation is needed to determine its efficacy and potential mechanisms of action.

Anti-inflammatory and Antioxidant Properties

Limited research suggests Methyl 4-methoxycinnamate may possess anti-inflammatory and antioxidant properties. A study published in the journal Natural Product Communications reported that the compound exhibited moderate anti-inflammatory activity in vitro []. However, further studies are required to understand its potential therapeutic applications and confirm these findings in vivo.

Other Potential Applications

Preliminary research suggests Methyl 4-methoxycinnamate may have other potential applications in scientific research. These include:

- Enzyme inhibition: Studies have investigated the potential of Methyl 4-methoxycinnamate to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase []. However, further research is needed to understand its specific effects and potential therapeutic implications.

- Agricultural applications: Limited research suggests Methyl 4-methoxycinnamate may have potential applications in agriculture, such as acting as an insect repellent []. However, further investigation is necessary to confirm these findings and understand its safety and efficacy in agricultural settings.

Methyl 4-methoxycinnamate is an organic compound with the molecular formula and a molecular weight of 192.21 g/mol. It is a derivative of cinnamic acid, specifically formed by the esterification of 4-methoxycinnamic acid with methanol. This compound is widely recognized for its application as a UV filter in sunscreens and other cosmetic products, effectively absorbing ultraviolet radiation and thereby providing protection against harmful UV rays .

- Oxidation: This process can convert the compound into corresponding carboxylic acids, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield alcohol derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can be replaced by other functional groups under specific conditions, utilizing reagents like halogens or nucleophiles.

Methyl 4-methoxycinnamate exhibits notable biological activity. It has been studied for its potential photobiological effects, which include antioxidant properties that may protect skin cells from oxidative stress induced by UV radiation. Additionally, some studies suggest it could have anti-inflammatory effects, making it a candidate for further research in dermatological applications .

The synthesis of methyl 4-methoxycinnamate can be achieved through several methods:

- Heck Reaction: This involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For example, bromobenzene can react with methyl acrylate to produce methyl 4-methoxycinnamate under specific conditions, such as using supercritical carbon dioxide as a solvent .

- Electro-organic Synthesis: A new approach has been developed that utilizes electrochemical methods to synthesize methyl cinnamate derivatives, contributing to greener chemistry practices by minimizing hazardous solvents .

- Conventional Esterification: This method involves the direct esterification of 4-methoxycinnamic acid with methanol under acidic conditions .

Methyl 4-methoxycinnamate is primarily used in:

- Cosmetics: As a UV filter in sunscreens and skin care products.

- Pharmaceuticals: Due to its potential biological activities, it may be explored for therapeutic applications.

- Food Industry: It may also find applications as a flavoring agent or preservative due to its antioxidant properties .

Research has indicated that methyl 4-methoxycinnamate interacts with various biological systems. Its ability to absorb UV radiation suggests potential interactions with skin proteins and DNA, which could lead to protective effects against photoaging and skin cancer. Furthermore, studies on its antioxidant properties indicate that it may scavenge free radicals, reducing oxidative stress in biological tissues .

Methyl 4-methoxycinnamate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Cinnamate | Lacks the methoxy group; primarily used as a flavoring agent. | |

| Ethyl Cinnamate | Ethyl ester variant; used in fragrances and cosmetics. | |

| Methyl 3-(4-methoxyphenyl)-2-propenoate | Similar structure but differs in substituent positions; potential for different biological activity. |

Uniqueness

Methyl 4-methoxycinnamate is unique due to its specific methoxy substitution at the para position of the aromatic ring, which enhances its UV absorption properties compared to other cinnamate derivatives. This makes it particularly valuable in cosmetic formulations aimed at sun protection.

The Wittig reaction represents one of the most versatile and widely employed methodologies for synthesizing methyl 4-methoxycinnamate, providing excellent control over stereochemistry and yielding predominantly the trans-isomer [4] [8]. The reaction mechanism involves the formation of a phosphorus ylide through deprotonation of a phosphonium salt, followed by nucleophilic attack on 4-methoxybenzaldehyde to generate the desired cinnamate product [9] [14].

In the classical Wittig approach for methyl 4-methoxycinnamate synthesis, trimethyl phosphonoacetate serves as the ylide precursor, which upon treatment with sodium methoxide generates the stabilized ylide intermediate [8]. The stabilized nature of this ylide, due to the electron-withdrawing ester group, ensures high trans-selectivity in the final product [4] [10]. The reaction proceeds through a four-membered oxaphosphetane intermediate that subsequently undergoes elimination to yield the alkene product with concurrent formation of triphenylphosphine oxide [9].

Horner-Emmons-Wittig modifications have demonstrated particular efficacy for large-scale synthesis of methyl 4-methoxycinnamate [8]. This variant utilizes phosphonate esters instead of phosphonium salts, offering advantages including milder reaction conditions and improved product purification due to water-soluble phosphate byproducts [8]. The reaction between 4-methoxybenzaldehyde and trimethyl phosphonoacetate in the presence of sodium methoxide has been optimized to achieve yields exceeding 85% with excellent trans-selectivity [8].

Solvent-free Wittig protocols have emerged as environmentally sustainable alternatives for methyl 4-methoxycinnamate production [10]. These methodologies eliminate the need for hazardous organic solvents while maintaining high reaction efficiency and product yields [10]. The solvent-free approach typically involves direct mixing of reactants with solid base catalysts, followed by thermal activation to initiate the ylide formation and subsequent aldol condensation [10].

Esterification Protocols for Cinnamate Derivatives

Direct esterification represents the most straightforward synthetic route to methyl 4-methoxycinnamate, involving the condensation of 4-methoxycinnamic acid with methanol under acidic catalysis [7] [16]. Traditional Fischer esterification employs concentrated sulfuric acid or hydrochloric acid as catalysts, achieving conversion rates of 85-86% under reflux conditions for 5-7 hours [7]. The reaction mechanism proceeds through protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent elimination of water to form the ester bond [7].

Steglich esterification protocols have been developed as milder alternatives to traditional Fischer methods, utilizing carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [6]. This methodology enables esterification under mild conditions at 40-45 degrees Celsius with average yields of 70% and reaction times reduced to 45 minutes [6]. The use of acetonitrile as solvent rather than chlorinated solvents represents a significant advancement in green chemistry applications [6].

Enzymatic esterification has gained considerable attention for cinnamate synthesis due to its high selectivity and environmentally benign nature [13] [17] [26]. Lipase-catalyzed esterification of cinnamic acid with various alcohols demonstrates excellent conversion rates under mild conditions [13] [17]. Lipozyme TLIM has shown particular efficacy, achieving 97.7% yields in benzyl cinnamate synthesis under optimized conditions of 40 degrees Celsius, with molar ratios of 2.6:1 and reaction times of 27 hours [13].

Heteropolyacid-catalyzed esterification protocols offer recyclable catalytic systems for cinnamate synthesis [16] [25]. Wells-Dawson acid and Keggin-type heteropolyacids demonstrate high catalytic activity for direct esterification of cinnamic acids with phenols and alcohols [16] [25]. These solid acid catalysts achieve yields ranging from 84-95% under optimal conditions using 1:1 molar ratios of reactants and 1 mmol percent catalyst loading [16].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

Catalyst Selection and Activity

Palladium-based catalysts have demonstrated exceptional performance in Heck coupling reactions for methyl 4-methoxycinnamate synthesis [11]. Continuous-flow systems utilizing 2% palladium on silica supported on Chromosorb achieve 75-86% conversion over 8 hours with exclusive formation of the trans-isomer . The absence of phosphine ligands in these systems simplifies purification procedures while maintaining high catalytic activity .

Zeolite catalysts offer shape-selective catalysis for cinnamate esterification, with H-beta zeolite showing the highest catalytic activity among microporous materials [21]. The combination of strong acidic properties and large pore channels in H-beta zeolite enables efficient mass transfer and high conversion rates [21]. Molecular volume control plays a dominant role in determining reaction selectivity, with smaller molecular intermediates favoring higher conversion rates [21].

| Catalyst Type | Conversion Rate (%) | Reaction Time (hours) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd/SiO₂ | 75-86 | 8 | 155 | |

| H-β Zeolite | 92 | 5 | 120 | [21] |

| Wells-Dawson Acid | 84-95 | 3 | 100 | [16] |

| Lipozyme TLIM | 97.7 | 27 | 40 | [13] |

Solvent Effects and Optimization

Supercritical carbon dioxide has emerged as an exceptional solvent for methyl 4-methoxycinnamate synthesis, offering advantages including enhanced mass transfer, tunable solvent properties, and environmental sustainability [22]. Flow reactor systems utilizing supercritical carbon dioxide achieve conversion rates of 75-86% with residence times of 5.2 minutes . The absence of organic solvents eliminates purification challenges while maintaining high reaction efficiency .

Ionic liquids provide alternative green solvent systems for cinnamate synthesis, with 1-butyl-3-methylimidazolium tetrafluoroborate demonstrating particular efficacy [15] [28]. These solvents offer advantages including negligible vapor pressure, thermal stability, and catalyst recyclability [15] [28]. Heck reactions in ionic liquids achieve yields exceeding 90% with successful catalyst recycling for multiple reaction cycles [15].

Solvent-free methodologies represent the ultimate in green chemistry approaches, eliminating solvent-related environmental impacts while maintaining high reaction efficiency [10] [28]. Microwave-assisted solvent-free synthesis achieves yields of 78-90% with significantly reduced reaction times compared to conventional heating methods [28].

Temperature and Pressure Optimization

Temperature optimization studies reveal critical relationships between reaction conditions and product formation rates [19] [20]. Continuous hydrogenation of ethyl cinnamate demonstrates optimal performance at 75 degrees Celsius, with significant improvements in yield compared to lower temperature conditions [20]. Statistical analysis using design of experiments methodologies identifies temperature as the most influential parameter affecting conversion rates [20].

Pressure effects on cinnamate synthesis show complex dependencies on catalyst type and reaction mechanism [19]. Supercritical carbon dioxide systems operate optimally at 200 bar pressure, providing enhanced solubility and mass transfer characteristics . Higher pressures generally favor increased conversion rates, though economic considerations must balance pressure requirements with operational costs [20].

| Parameter | Optimal Value | Conversion Rate (%) | Method | Reference |

|---|---|---|---|---|

| Temperature | 75°C | 99 | Hydrogenation | [20] |

| Pressure | 200 bar | 86 | scCO₂ Flow | |

| Residence Time | 5.2 min | 86 | Continuous Flow | |

| Flow Rate | 0.12 mL/min | 86 | scCO₂ System |

Green Chemistry Approaches in Large-Scale Production

Enzymatic Catalysis for Sustainable Production

Enzymatic synthesis represents a paradigm shift toward environmentally sustainable production of methyl 4-methoxycinnamate [26] [27]. Immobilized lipase systems demonstrate exceptional stability and recyclability, with Lipase NS 88011 maintaining activity above 60% through 13 reaction cycles [26]. The optimization of enzymatic processes achieves conversion rates of 97.6% under mild conditions of 59 degrees Celsius with significantly reduced biocatalyst requirements [26].

Continuous-flow microreactors enable efficient enzymatic synthesis with precise control over reaction parameters [24]. Lipozyme TLIM-catalyzed synthesis in continuous-flow systems achieves 91.3% conversion with residence times of 40 minutes at 45 degrees Celsius [24]. These systems offer advantages including enhanced mass transfer, reduced reaction times, and simplified downstream processing [24].

Supercritical Fluid Technologies

Supercritical carbon dioxide extraction and synthesis technologies provide comprehensive green chemistry solutions for cinnamate production [22]. Modified supercritical carbon dioxide systems with methanol co-solvents achieve extraction efficiencies of 54.7% for cinnamaldehyde at optimized conditions of 20.3 megapascals and 68.2 degrees Celsius [22]. These systems eliminate organic solvent requirements while providing tunable selectivity through pressure and temperature modulation [22].

Response surface methodology optimization of supercritical extraction parameters reveals complex interactions between temperature, pressure, flow rate, and extraction time [22]. Mathematical modeling demonstrates second-order polynomial relationships with correlation coefficients exceeding 0.95 for both cinnamaldehyde and eugenol recovery [22].

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for cinnamate synthesis, achieving significant reductions in reaction times while maintaining high product yields [28] [29]. Solid acid-catalyzed synthesis using gallium oxide/sulfate/zirconia catalysts under microwave conditions achieves 96.1% yield of isopropyl cinnamate with 400-watt irradiation for 20 minutes [29].

Phase-transfer catalysis combined with microwave heating enables solvent-free synthesis of cinnamate esters [28]. Aliquat 336 serves as both ionic liquid medium and phase-transfer catalyst, achieving yields of 80-98% under microwave irradiation [28]. This methodology eliminates toxic solvent requirements while providing excellent product yields in shortened reaction times [28].

Continuous Flow Production Systems

Large-scale continuous flow systems offer significant advantages for industrial methyl 4-methoxycinnamate production, including enhanced heat and mass transfer, precise reaction control, and reduced capital investment [20] [23]. Photochemical flow reactors demonstrate throughput capabilities exceeding 12 grams over 10.5 hours for complex synthetic transformations [23].

Numbering up strategies through reactor daisy-chaining effectively increase production capacity while maintaining reaction selectivity and yield [23]. Triple reactor configurations achieve throughput rates of 0.6 grams per hour with 61% isolated yields for methyl cinnamate synthesis [23]. These systems provide scalable solutions for commercial production requirements [23].

| Green Technology | Yield (%) | Energy Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Catalysis | 97.6 | High | Excellent | Minimal |

| Supercritical CO₂ | 86 | Moderate | Good | Very Low |

| Microwave Synthesis | 96.1 | Very High | Moderate | Low |

| Continuous Flow | 61-86 | High | Excellent | Low |

Melting Point, Boiling Point, and Density Characteristics

The thermodynamic properties of methyl 4-methoxycinnamate demonstrate characteristic behavior patterns consistent with organic ester compounds [1] [2] [3] [4]. The compound exhibits a melting point range of 76-93°C, with most sources reporting values between 88-90°C [1] [2] [3]. This melting point range places the compound in the category of moderate melting organic solids, reflecting the influence of both aromatic stabilization and intermolecular forces [1] [2] [3].

The boiling point of methyl 4-methoxycinnamate shows significant variation depending on atmospheric pressure conditions [1] [3] [5]. At standard atmospheric pressure (760 mmHg), the compound boils in the range of 268-311°C [1] [3] [5]. Under reduced pressure conditions (0.01 Torr), the boiling point decreases substantially to 110°C [3] [4]. This pressure-dependent boiling behavior is typical for organic compounds and provides practical advantages for purification and handling procedures [3] [4].

The density of methyl 4-methoxycinnamate ranges from 1.080 to 1.150 g/cm³, with most reliable sources reporting values around 1.102 g/cm³ [1] [3] [6] [7]. This density value is consistent with the molecular structure, which contains both aromatic and aliphatic components contributing to the overall molecular packing [1] [3] [6] [7].

| Property | Value/Range | Source References |

|---|---|---|

| Melting Point (°C) | 76-93 | [1] [2] [3] [4] |

| Boiling Point (°C) at 760 mmHg | 268-311 | [1] [3] [5] |

| Boiling Point (°C) at 0.01 Torr | 110 | [3] [4] |

| Density (g/cm³) | 1.080-1.150 | [1] [3] [6] [7] |

| Flash Point (°C) | 126.9-152 | [3] [5] |

| Refractive Index | 1.51-1.60 | [3] [6] [7] |

Partition Coefficient and Molecular Properties

The partition coefficient (LogP) values for methyl 4-methoxycinnamate range from 1.88 to 2.68, indicating moderate lipophilicity [1] [3] [8]. This property profile suggests favorable distribution in lipid-like environments while maintaining some aqueous solubility [1] [3] [8]. The compound has a molecular weight of 192.21 g/mol with the molecular formula C₁₁H₁₂O₃ [1] [2].

The vapor pressure of methyl 4-methoxycinnamate is extremely low, ranging from 0.000594 to 0.00499 mmHg at 25°C [6] [7]. This low vapor pressure indicates minimal volatility at ambient conditions, which is advantageous for applications requiring stability and persistence [6] [7].

Solubility Characteristics

The solubility profile of methyl 4-methoxycinnamate reflects its moderate polarity and the presence of both hydrophilic and lipophilic structural elements [11]. The compound demonstrates limited water solubility, with quantitative data indicating approximately 0.15 g/L in aqueous media . This poor water solubility is attributed to the predominantly hydrophobic nature of the aromatic ring system and the alkyl ester group .

In polar protic solvents, methyl 4-methoxycinnamate exhibits significantly enhanced solubility [11]. The compound demonstrates good solubility in methanol and ethanol, which can be attributed to favorable interactions between the ester and methoxy functional groups with the hydroxyl groups of these solvents [11]. The hydrogen bonding capacity of polar protic solvents facilitates dissolution through dipole-dipole interactions [11].

Polar aprotic solvents provide excellent solubility for methyl 4-methoxycinnamate [11]. The compound shows high solubility in acetone, dimethylformamide, and dimethyl sulfoxide [11]. These solvents effectively solvate the polar functional groups without competing through hydrogen bonding mechanisms [11].

| Solvent Type | Solubility | Classification |

|---|---|---|

| Water | Poorly soluble (~0.15 g/L) | Hydrophobic |

| Methanol | Soluble | Polar protic |

| Ethanol | Soluble | Polar protic |

| Acetone | Soluble | Polar aprotic |

| Dimethyl sulfoxide (DMSO) | Soluble | Polar aprotic |

| Dimethylformamide (DMF) | Soluble | Polar aprotic |

| Chloroform | Soluble | Non-polar |

| Ethyl acetate | Soluble | Polar aprotic |

| Dichloromethane | Soluble | Non-polar |

Stability Under Various Environmental Conditions

Thermal Stability Profile

Thermal stability studies indicate that methyl 4-methoxycinnamate remains stable up to approximately 200-208°C under inert atmospheric conditions [12] [13]. Beyond this temperature, thermal decomposition begins to occur, with the onset of significant decomposition typically observed in the range of 200-230°C [12] [13]. The decomposition process is characterized by multiple stages, involving the breaking of ester bonds and subsequent fragmentation of the molecular structure [12] [13].

During thermal decomposition, the primary products formed include methanol, carbon dioxide, and various aromatic fragments [12] [13]. The initial decomposition stage involves the cleavage of the ester bond, leading to the emission of methanol molecules [12] [13]. Subsequent stages involve the breakdown of the aromatic ring system and the formation of smaller molecular fragments [12] [13].

Under oxidizing conditions, the thermal stability decreases to 191-197°C [12] [13]. The presence of oxygen facilitates additional decomposition pathways, resulting in the formation of oxidized products and complete mineralization at higher temperatures [12] [13]. The flash point of methyl 4-methoxycinnamate is reported as 126.9-152°C, indicating the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard atmospheric conditions [3] [5].

Environmental Stability Considerations

The compound demonstrates stability under normal storage conditions when kept in sealed, dry environments at room temperature [13] [14]. However, exposure to moisture, elevated temperatures, or oxidizing agents can accelerate decomposition processes [13] [14]. The compound should be stored away from sources of heat, sparks, and flames due to its combustible nature [13] [14].

| Condition | Value/Range | Notes |

|---|---|---|

| Thermal stability (inert atmosphere) | Stable up to 200-208°C | Based on similar compounds |

| Thermal stability (oxidizing atmosphere) | Stable up to 191-197°C | Based on similar compounds |

| Decomposition onset temperature | 200-230°C | Decomposition involves ester bond cleavage |

| Storage temperature | Room temperature (sealed, dry) | Standard storage conditions |

| Light stability | Photosensitive | Undergoes trans-cis photoisomerization |

| Photoisomerization threshold | UV radiation ≥300 nm | Reversible photoisomerization |

Photochemical Behavior and UV Absorption Characteristics

UV Absorption Spectrum and Electronic Transitions

The photochemical behavior of methyl 4-methoxycinnamate is characterized by strong ultraviolet absorption with maximum absorption wavelengths (λmax) occurring at 309-311 nm [15] [16] [17]. This absorption maximum falls within the UV-B range (280-315 nm), making the compound particularly effective for UV-B radiation absorption [16] [18]. The absorption range typically extends from 280-320 nm, providing broad-spectrum UV protection capabilities [16] [18].

The electronic transition responsible for the primary UV absorption involves electron delocalization across the aromatic ring and ester group, with a transition energy of approximately 3.95 eV [16]. This π→π* transition is characteristic of conjugated cinnamate systems and is essential for the UV absorption properties [16]. The molar extinction coefficient is high, typical for cinnamate derivatives, indicating strong UV absorption capability [16] [18].

Photoisomerization Dynamics

Upon exposure to ultraviolet radiation, particularly in the UV-B range (280-315 nm), methyl 4-methoxycinnamate undergoes photochemical processes that primarily involve electronic transitions within the conjugated π-electron system [19] [20] [21]. The compound exhibits reversible trans-cis photoisomerization when exposed to UV light at wavelengths ≥300 nm [20] [21].

The photoisomerization process has been extensively studied using time-resolved spectroscopy techniques [19] [22] [23]. In the gas phase, the lifetime of the first excited singlet state (¹ππ) is approximately 4.5 ps, after which the molecule undergoes rapid internal conversion and isomerization processes [22]. The photoisomerization mechanism involves initial excitation to the ¹ππ state, followed by decay to the ¹nπ* state, and subsequent return to the ground state in either the trans or cis configuration [23] [24].

Photostability and Degradation Pathways

The photostability of methyl 4-methoxycinnamate is influenced by environmental factors such as solvent polarity and the presence of sensitizers [19] [25] [26]. In polar solvents, the compound demonstrates enhanced photostability compared to non-polar environments [25]. The photodegradation process can lead to the formation of various photoproducts, including 4-methoxybenzaldehyde and other aromatic fragments [27] [28].

The efficiency of photoisomerization varies depending on the surrounding medium [19] [22] [26]. In solution-phase studies, the compound maintains its ability to undergo trans-cis isomerization, though the dynamics are modified compared to gas-phase behavior [19] [22]. The presence of water molecules can significantly influence the photochemical pathways, with hydration affecting the relative stability of different electronic states [29] [23].

| Parameter | Value | Reference |

|---|---|---|

| Maximum absorption wavelength (λmax) | 309-311 nm | [15] [16] [17] |

| Absorption range | 280-320 nm | [16] [18] |

| UV region | UV-B (280-315 nm) | [16] [18] |

| Molar extinction coefficient | High (typical for cinnamates) | [16] [18] |

| Electronic transition energy | ~3.95 eV | [16] |

| Photoisomerization lifetime | ~4.5 ps (gas phase) | [22] |

Physical Description

XLogP3

Melting Point

UNII

Other CAS

3901-07-3